molecular formula C9H8N2O2 B2412930 5-Methyl-1h-indazole-4-carboxylic acid CAS No. 1360927-57-6

5-Methyl-1h-indazole-4-carboxylic acid

Cat. No.: B2412930
CAS No.: 1360927-57-6
M. Wt: 176.175
InChI Key: BSZNJJXTCSVIAT-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in the presence of a phase transfer catalyst like tetrabutylammonium iodide. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired indazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-indazole-4-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

5-Methyl-1H-indazole-4-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1H-Indazole-4-carboxylic acid
  • 5-Methyl-1H-indazole-3-carboxylic acid
  • 1H-Indazole-5-carboxylic acid

Comparison: 5-Methyl-1H-indazole-4-carboxylic acid is unique due to the position of the methyl group and the carboxylic acid functional group. This specific arrangement can influence its reactivity and interaction with biological targets. Compared to 1H-Indazole-4-carboxylic acid, the presence of the methyl group in the 5-position can enhance its lipophilicity and potentially improve its ability to cross cell membranes .

Properties

IUPAC Name

5-methyl-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNJJXTCSVIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360927-57-6
Record name 5-methyl-1H-indazole-4-carboxylic acid
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